Vanilloin - 5463-23-0

Vanilloin

Catalog Number: EVT-14876877
CAS Number: 5463-23-0
Molecular Formula: C16H16O6
Molecular Weight: 304.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vanillin, chemically known as 4-hydroxy-3-methoxybenzaldehyde, is a prominent flavor compound widely recognized for its distinctive vanilla aroma. It is primarily sourced from vanilla beans but is also produced synthetically, making it one of the most important flavoring agents in food and beverages. The compound exhibits a wide range of applications beyond culinary uses, including in perfumery and pharmaceuticals. Vanillin is classified as an aromatic aldehyde due to its structural characteristics, which include a benzene ring with both hydroxyl and methoxy substituents.

Source and Classification

Vanillin can be obtained from various sources:

  • Natural Sources: Primarily extracted from the pods of the vanilla orchid (Vanilla planifolia), where it exists in glycosidic form.
  • Synthetic Production: The majority of vanillin in commercial use is synthesized from guaiacol or lignin, a complex organic polymer found in wood.

In terms of classification, vanillin falls under the category of flavoring agents and aromatic compounds. It is recognized for its role in enhancing the sensory attributes of food products.

Synthesis Analysis

Methods

The synthesis of vanillin can be achieved through several methods:

  1. Guaiacol Method: This involves the oxidation of guaiacol, typically using chemical oxidants.
  2. Lignin Method: Lignin, a byproduct of the paper industry, can be depolymerized to yield vanillin.
  3. Biotechnological Approaches: Recent advancements have seen the use of microbial fermentation processes to produce vanillin from ferulic acid or eugenol.

Technical Details

A notable synthetic route involves the oxidation of eugenol using catalysts like cobalt salts under controlled conditions. For instance, a method described in a patent involves:

  • Reaction conditions: Molar ratios of reagents are carefully controlled (e.g., strong base to eugenol at 1:2-15).
  • Temperature: The reaction typically occurs at temperatures between 60°C and 120°C.
  • Catalysts: Cobalt salts or mixtures thereof are employed to facilitate the oxidation process .
Molecular Structure Analysis

Structure

Vanillin's molecular structure is characterized by:

  • Chemical Formula: C8H8O3
  • Molecular Weight: 152.15 g/mol
  • Functional Groups: Contains both an aldehyde group (-CHO) and a hydroxyl group (-OH), contributing to its chemical reactivity and flavor profile.

Data

The molecular structure can be represented as follows:

Vanillin 4 hydroxy 3 methoxybenzaldehyde \text{Vanillin}\quad \text{ 4 hydroxy 3 methoxybenzaldehyde }

Vanillin Structure

Chemical Reactions Analysis

Vanillin participates in various chemical reactions, particularly those involving electrophilic aromatic substitution due to its electron-donating methoxy group. Some key reactions include:

  1. Oxidation: Vanillin can be further oxidized to vanillic acid.
  2. Reduction: It can also undergo reduction to yield alcohol derivatives.

Technical Details

The oxidation reaction can be catalyzed using various reagents, including potassium permanganate or chromium trioxide under acidic conditions. The reaction mechanisms typically involve electrophilic attack on the aromatic ring followed by rearrangement or substitution processes.

Mechanism of Action

Data

Research indicates that vanillin's binding affinity for these receptors is influenced by its molecular structure, particularly the positioning of hydroxyl and methoxy groups .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 81°C
  • Solubility: Soluble in ethanol and ether; slightly soluble in water.

Chemical Properties

  • pKa Value: Approximately 7.9 (indicative of weak acidity)
  • Reactivity: Vanillin can undergo various reactions typical of aldehydes and phenolic compounds, such as oxidation and condensation reactions.

Relevant data suggest that vanillin's stability can be affected by environmental factors such as temperature and pH .

Applications

Vanillin has diverse applications across multiple fields:

  1. Food Industry: Widely used as a flavoring agent in desserts, chocolates, and beverages.
  2. Perfumery: Employed for its pleasant aroma in fragrances.
  3. Pharmaceuticals: Used as an excipient or flavoring agent in medicinal formulations.
  4. Cosmetics: Incorporated into cosmetic products for scent enhancement.

Recent advancements highlight ongoing research into sustainable production methods for vanillin through biotransformation processes involving microbial strains .

Properties

CAS Number

5463-23-0

Product Name

Vanilloin

IUPAC Name

2-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)ethanone

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

InChI

InChI=1S/C16H16O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,15,17-19H,1-2H3

InChI Key

QUPJTPYPQZUQPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)C2=CC(=C(C=C2)O)OC)O)O

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